Adonitoxin

Description

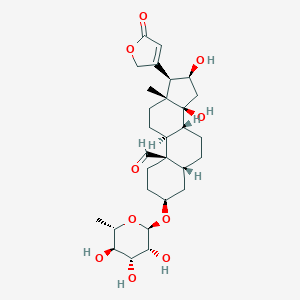

Structure

3D Structure

Properties

CAS No. |

17651-61-5 |

|---|---|

Molecular Formula |

C29H42O10 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1 |

InChI Key |

ARANEVHRNOGYRH-BBNLJEPRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |

Other CAS No. |

17651-61-5 |

Synonyms |

adonitoxin |

Origin of Product |

United States |

Foundational & Exploratory

Adonitoxin: A Comprehensive Technical Guide to its Source and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonitoxin, a potent cardenolide glycoside, has long been recognized for its significant cardiac activity. This technical guide provides an in-depth exploration of the primary natural sources of this compound, its distribution within the plant, and factors influencing its concentration. The document details established experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, it presents a proposed biosynthetic pathway and a general experimental workflow, visualized through diagrams, to offer a comprehensive understanding for researchers and professionals in drug development and natural product chemistry.

Introduction

This compound is a secondary metabolite belonging to the cardenolide class of cardiac glycosides.[1] These naturally occurring compounds are renowned for their profound effects on cardiac muscle, historically used in traditional medicine and forming the basis for certain modern pharmaceuticals.[2][3] this compound, in particular, has been a subject of phytochemical and pharmacological interest due to its potent activity. This guide focuses on the botanical origins and natural prevalence of this compound, providing a technical foundation for its study and potential applications.

Natural Source and Occurrence

The primary and most well-documented natural source of this compound is the plant species Adonis vernalis, commonly known as pheasant's eye or spring adonis.[2][4] This perennial herbaceous plant belongs to the Ranunculaceae family and is native to the grasslands of Eurasia.[2] Several other species within the Adonis genus also produce a variety of cardiac glycosides, though Adonis vernalis is most frequently cited in relation to this compound.[2][3]

The concentration and distribution of cardiac glycosides, including this compound, within the Adonis vernalis plant are not uniform and can be influenced by geographical location and the developmental stage of the plant.

Distribution in Plant Organs

Quantitative analyses of cardiac glycosides in Adonis species have revealed significant variations between different plant parts. While specific data for this compound is limited, studies on the total cardiac glycoside content in Adonis species provide valuable insights.

Table 1: Total Cardiac Glycoside Content in Adonis amurensis [3]

| Plant Part | Geographic Origin (Liaoning, China) | Geographic Origin (Jilin, China) | Geographic Origin (Heilongjiang, China) |

| Aerial Parts | 0.0022% | 0.0019% | 0.0014% |

| Roots | 0.1400% | 0.1300% | 0.0790% |

Note: The data represents the total content of cardenolide glycosides.

These findings suggest that the roots are a more concentrated source of cardiac glycosides compared to the aerial parts.

Experimental Protocols

The isolation and quantification of this compound from its natural source involve a multi-step process requiring careful execution. The following protocols are synthesized from methodologies described in the scientific literature for the extraction and analysis of cardiac glycosides from Adonis species.

Extraction of Cardiac Glycosides

This protocol outlines a general procedure for the extraction of a crude cardiac glycoside mixture from the dried aerial parts of Adonis vernalis.[5]

Methodology:

-

Plant Material Preparation: The aerial parts of Adonis vernalis are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with 70% ethyl alcohol.[5] A ratio of 1:10 (plant material to solvent) is used.[5]

-

Maceration: The mixture is subjected to maceration with constant stirring to ensure efficient extraction of the glycosides.[5]

-

Filtration: The resulting extract is filtered to separate the liquid phase from the solid plant residue.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract enriched with cardiac glycosides.

Isolation of this compound

Following crude extraction, this compound can be isolated and purified using chromatographic techniques.

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with an increasing proportion of methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC plates (silica gel) are used to identify the fractions containing this compound. A mobile phase of chloroform:methanol (e.g., 9:1 v/v) can be used. The spots can be visualized by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) followed by heating.

-

Purification: Fractions containing this compound are combined and may require further purification by preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of cardiac glycosides.[6][7]

Methodology:

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution to different concentrations.

-

Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Analysis: The calibration standards are injected to generate a standard curve. The plant extract sample is then injected, and the peak corresponding to this compound is identified by its retention time. The concentration of this compound in the sample is calculated based on the peak area and the standard curve.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Cardenolides

The biosynthesis of cardenolides, including this compound, is a complex process that is not yet fully elucidated. However, a proposed pathway starting from cholesterol has been outlined in the literature.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Adonis vernalis.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound remains a significant natural product with potent biological activity. Its primary source, Adonis vernalis, offers a rich reservoir for this and other cardiac glycosides. This guide has provided a detailed overview of its natural occurrence, along with synthesized experimental protocols for its extraction, isolation, and quantification. The visualized biosynthetic pathway and experimental workflow offer a clear framework for researchers. Further investigation into the specific concentrations of this compound in different Adonis species and the complete elucidation of its biosynthetic pathway will be crucial for advancing its potential therapeutic applications.

References

- 1. This compound | C29H42O10 | CID 441838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | The Genus Adonis as an Important Cardiac Folk Medicine: A Review of the Ethnobotany, Phytochemistry and Pharmacology [frontiersin.org]

- 4. The Genus Adonis as an Important Cardiac Folk Medicine: A Review of the Ethnobotany, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Determination of cardiac glycosides in digitoxin tablets and deslanoside injections by micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adonitoxin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonitoxin, a potent cardiac glycoside, is a naturally occurring secondary metabolite found in plants of the Adonis genus, most notably Adonis vernalis, commonly known as spring pheasant's eye.[1][2] Like other cardiac glycosides, this compound exhibits significant physiological effects, primarily on cardiac muscle, by inhibiting the Na+/K+-ATPase pump. This comprehensive technical guide delves into the core chemical structure, physicochemical properties, biological activity, and relevant experimental protocols associated with this compound, providing a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a cardenolide, characterized by a five-membered lactone ring attached to a steroid nucleus. The chemical structure of this compound consists of the aglycone, adonitoxigenin, linked to a monosaccharide sugar moiety, L-rhamnose, through a glycosidic bond.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde[3] |

| Molecular Formula | C₂₉H₄₂O₁₀[1] |

| CAS Number | 17651-61-5[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 550.64 g/mol [2] |

| Melting Point | Decomposes at 251-258 °C[2] |

| Boiling Point | Data not available; likely to decompose before boiling under standard pressure. |

| Solubility | Data not available for specific solvents. As a cardiac glycoside, it is expected to have limited solubility in water and better solubility in polar organic solvents like methanol (B129727) and ethanol (B145695). |

| Appearance | Crystalline solid[2] |

Biological Activity and Mechanism of Action

This compound's primary pharmacological effect is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiac muscle cells (cardiomyocytes).

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase pump by this compound initiates a cascade of events leading to an increased force of cardiac contraction (positive inotropic effect).

Caption: Signaling pathway of this compound-mediated Na+/K+-ATPase inhibition.

Natural Sources and Biosynthesis

This compound is naturally synthesized in plants of the Adonis genus, with Adonis vernalis being a primary source.[1][2] The biosynthesis of cardiac glycosides is a complex process that begins with cholesterol.

Biosynthetic Pathway Overview

The general biosynthetic pathway of cardiac glycosides involves a series of enzymatic modifications of a steroidal precursor.

Caption: Simplified biosynthetic pathway of this compound from cholesterol.

Experimental Protocols

Isolation and Purification of this compound from Adonis vernalis

The following is a general workflow for the extraction and isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered aerial parts of Adonis vernalis are extracted with ethanol at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of purification steps, including solvent-solvent partitioning and column chromatography on silica gel or alumina, to isolate this compound.[4]

Determination of Na+/K+-ATPase Inhibition (IC₅₀)

Methodology: This assay measures the inhibition of Na+/K+-ATPase activity by quantifying the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Reaction Mixture Preparation: A reaction buffer containing Na+, K+, Mg²⁺, and ATP is prepared.

-

Enzyme and Inhibitor Incubation: Purified Na+/K+-ATPase is incubated with varying concentrations of this compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and stopped after a defined period.

-

Phosphate Detection: The amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.

-

IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Toxicity

This compound, like all cardiac glycosides, has a narrow therapeutic index and can be highly toxic if not administered carefully.

Table 3: Toxicity Data for this compound

| Parameter | Value | Species | Route of Administration |

| LD₅₀ | Data not available | - | - |

Experimental Protocol for LD₅₀ Determination

Methodology:

-

Animal Model: A suitable animal model (e.g., mice or rats) is selected.

-

Dose Groups: Animals are divided into several groups, each receiving a different dose of this compound via a specific route of administration (e.g., intravenous, oral). A control group receives the vehicle only.

-

Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

LD₅₀ Calculation: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods such as the probit analysis.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and relevant experimental procedures. Further research is warranted to fully elucidate its pharmacological profile, including detailed pharmacokinetic and toxicological studies, which will be crucial for any potential therapeutic development. The provided protocols and data serve as a valuable starting point for researchers and scientists working with this and other cardiac glycosides.

References

Adonitoxin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonitoxin, a cardenolide cardiac glycoside isolated from plants of the Adonis genus, exerts its physiological and toxic effects primarily through the inhibition of the Na+/K+-ATPase enzyme. This technical guide provides an in-depth exploration of the molecular mechanism underlying this interaction. While specific quantitative binding data for this compound is limited in publicly available literature, this document extrapolates from the well-studied mechanisms of other cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812), to provide a comprehensive overview. This guide includes a summary of available quantitative data for related compounds, detailed experimental protocols for assessing Na+/K+-ATPase inhibition, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction: The Na+/K+-ATPase as a Critical Drug Target

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. In cardiomyocytes, the Na+/K+-ATPase is fundamental in establishing the ion gradients necessary for cardiac muscle contraction and relaxation.[1] Its critical role in cellular physiology makes it a key target for a variety of therapeutic agents, most notably cardiac glycosides.

Mechanism of Action of this compound on Na+/K+-ATPase

This compound, as a member of the cardiac glycoside family, shares a common mechanism of action with other well-known compounds like digoxin and ouabain. The primary molecular target of these compounds is the α-subunit of the Na+/K+-ATPase.

Binding and Inhibition:

Cardiac glycosides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[1] This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation, which is necessary for ion transport. This effectively inhibits the pumping action of the enzyme.

Physiological Consequences of Inhibition:

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of events within the cardiomyocyte:

-

Increased Intracellular Sodium: With the Na+/K+-ATPase inhibited, the efflux of Na+ is reduced, leading to an accumulation of Na+ inside the cell.

-

Altered Sodium-Calcium Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). This reduces the expulsion of intracellular calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration.

-

Enhanced Myocardial Contractility: The elevated intracellular Ca2+ leads to greater loading of the sarcoplasmic reticulum with Ca2+. During subsequent action potentials, more Ca2+ is released, leading to a stronger interaction between actin and myosin filaments and, consequently, an increased force of myocardial contraction (positive inotropic effect).

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling cascades, including the Ras/Raf/MEK/MAPK pathway, often mediated by the tyrosine kinase Src.[2] This signaling can influence various cellular processes, including gene expression, cell growth, and apoptosis.[3][4]

Quantitative Data on Na+/K+-ATPase Inhibition

| Cardiac Glycoside | Enzyme Source | Parameter | Value | Reference |

| Digoxin | Porcine cerebral cortex | IC50 | 0.23 µM | [5] |

| Digoxin | Vero cells (anti-MERS-CoV activity) | IC50 | 0.17 µM | |

| Ouabain | A549 cells | IC50 | 17 nM | [6] |

| Ouabain | MDA-MB-231 cells | IC50 | 89 nM | [6] |

| Digitoxin (B75463) | ATP1A1 (α1 subunit) | Kd | 38 nM | [7] |

| Digitoxin | ATP1A3 (α3 subunit) | Kd | 14 nM | [7] |

Note: The inhibitory potency of cardiac glycosides can vary depending on the tissue source of the Na+/K+-ATPase (due to different isoform expression) and the specific experimental conditions.

Experimental Protocols for Measuring Na+/K+-ATPase Inhibition

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound on Na+/K+-ATPase. This method is based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

4.1. Preparation of Na+/K+-ATPase Enzyme

A partially purified enzyme preparation can be obtained from various tissues rich in Na+/K+-ATPase, such as porcine or rat brain cortex, or kidney medulla. Commercially available purified enzyme preparations are also a suitable option.

4.2. In Vitro Na+/K+-ATPase Activity Assay

Materials:

-

Na+/K+-ATPase enzyme preparation

-

Assay Buffer: e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

-

ATP solution (e.g., 3 mM)

-

This compound stock solution (in DMSO or another suitable solvent)

-

Ouabain solution (for determining ouabain-sensitive ATPase activity)

-

Malachite green reagent (for phosphate detection)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

-

Add serial dilutions of this compound to the wells of the microplate. Include a vehicle control (no inhibitor) and a positive control with a saturating concentration of ouabain (e.g., 1 mM) to measure total and ouabain-insensitive ATPase activity, respectively.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate (B86663) - SDS).

-

Add the malachite green reagent to each well to quantify the amount of inorganic phosphate released.

-

Measure the absorbance at approximately 620-660 nm using a microplate reader.

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity (activity in the presence of saturating ouabain) from the total activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

Figure 2: Experimental workflow for Na+/K+-ATPase inhibition assay.

Figure 3: Logical relationship from enzyme inhibition to physiological effect.

Conclusion and Future Directions

This compound, a cardiac glycoside from Adonis vernalis, exerts its cardiotonic effects through the inhibition of Na+/K+-ATPase, a mechanism it shares with other well-studied cardiac glycosides. This inhibition leads to an increase in intracellular calcium and enhanced myocardial contractility. While the qualitative mechanism is well understood, there is a notable lack of specific quantitative data on the binding affinity and inhibitory constants of this compound for Na+/K+-ATPase.

Future research should focus on:

-

Quantitative Characterization: Determining the IC50, Ki, and Kd values of this compound for the different isoforms of Na+/K+-ATPase.

-

Isoform Selectivity: Investigating whether this compound exhibits any selectivity for the α1, α2, or α3 isoforms of the Na+/K+-ATPase, which could have implications for its therapeutic window and side-effect profile.

-

Signaling Pathway Elucidation: Exploring the specific downstream signaling events triggered by this compound binding to the Na+/K+-ATPase beyond the canonical ion exchange effects.

A more detailed understanding of the molecular interactions between this compound and Na+/K+-ATPase will be crucial for any potential future development of this and related compounds as therapeutic agents.

References

- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Na+/K+‑ATPase subunit α3 expression is associated with the efficacy of digitoxin treatment in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Adonitoxin and the Cardiac Glycoside Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonitoxin is a cardiac glycoside, a class of naturally occurring steroid derivatives that exert potent effects on the heart.[1] Found in plants of the Adonis genus, particularly Adonis vernalis, these compounds have a long history in traditional medicine for treating cardiac ailments.[2] This technical guide provides an in-depth exploration of the this compound cardiac glycoside family, focusing on their classification, mechanism of action, and the experimental protocols essential for their study. While specific quantitative data for this compound is limited in publicly available literature, this guide will present available information and draw comparisons with more extensively studied cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) to provide a comprehensive overview for researchers.

Classification of the this compound Cardiac Glycoside Family

Cardiac glycosides are broadly classified based on the structure of the lactone ring attached to the steroid nucleus. This compound belongs to the cardenolide subgroup, which is characterized by a five-membered butenolide ring.[1] The general structure consists of a steroid core, a lactone ring at the C17 position, and a sugar moiety at the C3 position. The sugar component influences the pharmacokinetic properties of the molecule, such as absorption and half-life.

The genus Adonis is a rich source of cardiac glycosides, with over 50 different compounds identified.[3] this compound itself is the glycoside of the aglycone adonitoxigenin. A comprehensive classification of cardiac glycosides found in the Adonis genus is crucial for understanding structure-activity relationships.

Table 1: Classification of Selected Cardiac Glycosides from Adonis vernalis

| Glycoside | Aglycone | Sugar Moiety |

| This compound | Adonitoxigenin | L-Rhamnose |

| Cymarin | Strophanthidin | D-Cymarose |

| K-Strophanthin-β | Strophanthidin | Strophanthobiose |

| Adonitoxol | Adonitoxigenol | L-Rhamnose |

| Vernadigin | Strophanthidin | D-Glucose |

Note: This table presents a selection of cardiac glycosides found in Adonis vernalis to illustrate the structural diversity within this family.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for all cardiac glycosides, including this compound, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane of cardiac myocytes.[4]

Signaling Pathway of Cardiac Glycoside Action

The inhibition of the Na+/K+-ATPase pump by this compound initiates a cascade of events leading to an increased force of myocardial contraction (positive inotropic effect).

References

- 1. Antioxidant activity of novel diosgenin derivatives: Synthesis, biological evaluation, and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of Adonis aestivalis in anesthetized sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. The Genus Adonis as an Important Cardiac Folk Medicine: A Review of the Ethnobotany, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Historical Research of Adonitoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonitoxin, a potent cardiac glycoside, has a long history rooted in traditional medicine, leading to its eventual scientific discovery and characterization. This technical guide provides a comprehensive overview of the discovery, historical research, and toxicological profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways. While specific quantitative toxicological data for this compound is sparse in publicly available literature, this guide compiles the available information and draws comparisons with closely related cardiac glycosides.

Introduction: From Folk Medicine to Pharmaceutical Interest

The journey of this compound begins with the historical use of plants from the Adonis genus, particularly Adonis vernalis (pheasant's eye), in European and Asian folk medicine for treating cardiac ailments.[1][2] Traditional healers utilized these plants for their perceived diuretic and heart-strengthening properties. This long-standing empirical knowledge laid the groundwork for later scientific investigation into the plant's bioactive constituents.

The late 19th and early 20th centuries saw a surge in phytochemical research, and the potent cardiovascular effects of Adonis extracts drew the attention of scientists.[1] This period marked the transition from the anecdotal use of the plant to a systematic effort to isolate and identify the compounds responsible for its therapeutic and toxic effects.

The Discovery and Isolation of this compound

The definitive discovery and isolation of this compound were achieved in 1947 by A. Katz and T. Reichstein .[3] Their work, published in Pharmaceutica Acta Helvetiae, marked a significant milestone in the study of cardiac glycosides from Adonis vernalis. This compound was identified as the second major cardiac glycoside from this plant species.[3]

Historical Isolation Protocol of this compound (Katz and Reichstein, 1947)

-

Extraction: Dried and powdered aerial parts of Adonis vernalis would have been subjected to solvent extraction. A common solvent choice for cardiac glycosides was ethanol (B145695) or a mixture of ethanol and water. This initial step aimed to extract a broad range of compounds from the plant material.

-

Lead Acetate (B1210297) Precipitation: The crude extract would then be treated with a lead acetate solution. This was a standard procedure to precipitate tannins, chlorophyll, and other unwanted pigments and impurities, which would interfere with subsequent purification steps.

-

Solvent Partitioning: After removing the precipitated impurities by filtration, the filtrate containing the glycosides would be subjected to liquid-liquid partitioning. This involved using a sequence of immiscible solvents to selectively separate compounds based on their polarity. Chloroform and methanol-water mixtures were commonly employed to separate the more polar glycosides from less polar compounds.

-

Chromatography: The resulting enriched glycoside fraction would have been further purified using column chromatography. Adsorbents like alumina (B75360) or silica (B1680970) gel were likely used, with a gradient of solvents of increasing polarity to elute the individual glycosides. The separation would have been monitored by techniques available at the time, such as colorimetric reactions (e.g., Keller-Kiliani test for 2-deoxysugars present in many cardiac glycosides).

-

Crystallization: The final step would involve the crystallization of the isolated this compound from a suitable solvent to obtain a pure, crystalline compound.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Dried Adonis vernalis" -> "Extraction (Ethanol)"; "Extraction (Ethanol)" -> "Crude Extract"; "Crude Extract" -> "Lead Acetate Precipitation"; "Lead Acetate Precipitation" -> "Filtration"; "Filtration" -> "Enriched Glycoside Fraction"; "Enriched Glycoside Fraction" -> "Solvent Partitioning"; "Solvent Partitioning" -> "Further Purification"; "Further Purification" -> "Column Chromatography"; "Column Chromatography" -> "Crystallization"; "Crystallization" -> "Pure this compound"; } }

Caption: Historical workflow for the isolation of this compound.

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The primary mechanism of action of this compound, like all cardiac glycosides, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[4][5][6] This enzyme is an integral membrane protein found in the plasma membrane of most animal cells and is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

The inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of events within the cardiac myocyte:

-

Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of intracellular Na+.

-

Altered Sodium-Calcium Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: This leads to an increase in the intracellular Ca2+ concentration.

-

Enhanced Contractility: The elevated intracellular Ca2+ is taken up by the sarcoplasmic reticulum and, upon the next action potential, a larger amount of Ca2+ is released, leading to a more forceful contraction of the cardiac muscle (positive inotropic effect).

Caption: Signaling pathway of this compound's inotropic effect.

Quantitative Toxicological Data

A comprehensive search of available scientific literature reveals a significant scarcity of specific quantitative toxicological data for purified this compound. Historical toxicological studies often used crude extracts of Adonis vernalis or focused on more common cardiac glycosides like digoxin (B3395198). The following table summarizes the available data, with the understanding that this compound-specific values are largely absent. For comparative purposes, data for digoxin, a widely studied cardiac glycoside, is included.

| Parameter | Substance | Species | Value | Reference |

| Lethal Dose | Digoxin | Cat | 0.11 mg/kg (oral, toxic dose leading to clinical signs) | [7] |

| Gonyautoxins | Cat | 35 µg/kg (oral, lethal limit) | [8] | |

| Digitoxin | Human | 7 mg (ingested, lethal outcome) | [9] | |

| Cardiac Glycosides | General | 5-10 times the minimal effective dose | [10] | |

| IC50 (Na+/K+-ATPase Inhibition) | Digoxin | Porcine Cerebral Cortex | High affinity isoform: 2.18 ± 0.20 µM | [11] |

| Digoxin | Human Erythrocyte Membrane | High affinity isoform: 4.64 ± 0.07 µM | [11] | |

| Ouabain (B1677812) | MDA-MB-231 cells | 89 nM (for kynurenine (B1673888) production inhibition) | [4] | |

| Digoxin | MDA-MB-231 cells | ~164 nM (for kynurenine production inhibition) | [4] | |

| Ouabain | A549 cells | 17 nM (for kynurenine production inhibition) | [4] | |

| Digoxin | A549 cells | 40 nM (for kynurenine production inhibition) | [4] |

Note: The IC50 values for ouabain and digoxin related to kynurenine production are an indirect measure of their effect on Na+/K+-ATPase, as the study links this inhibition to downstream effects on STAT1 activation and IDO1 expression.[4]

Historical Experimental Protocols for Toxicity Assessment

Historically, the toxicity of cardiac glycosides was determined using bioassays on whole animals. These methods, while now largely replaced by in vitro and more refined in vivo techniques, were crucial in the early understanding of these compounds.

Frog Bioassay (Minimum Lethal Dose - MLD)

-

Principle: To determine the minimum amount of a substance that causes systolic arrest of the heart in a specific species of frog.

-

Methodology:

-

A solution of the cardiac glycoside of known concentration was prepared.

-

A series of frogs of a specific species and weight range were selected.

-

The glycoside solution was injected into the ventral lymph sac of the frogs in increasing doses.

-

The frogs were observed for a set period (e.g., one hour).

-

The heart was then exposed, and the endpoint was the observation of the ventricle being stopped in systole (contracted state).

-

The MLD was expressed as the dose per gram of body weight that caused this effect.

-

Cat Bioassay (Hatcher's Method)

-

Principle: To determine the lethal dose of a cardiac glycoside by continuous intravenous infusion in a cat.

-

Methodology:

-

A cat was anesthetized, and a cannula was inserted into a femoral vein for infusion and a carotid artery to monitor blood pressure.

-

A dilute solution of the cardiac glycoside was infused at a constant, slow rate.

-

The animal's electrocardiogram (ECG) and blood pressure were continuously monitored.

-

The infusion was continued until cardiac arrest occurred.

-

The total amount of the drug infused was calculated and expressed as the lethal dose per kilogram of body weight.

-

Caption: Historical experimental workflows for cardiac glycoside toxicity.

Conclusion

This compound stands as a testament to the rich history of natural product drug discovery, originating from traditional ethnobotanical use and culminating in its scientific characterization. While its clinical application has been limited compared to other cardiac glycosides like digoxin, the study of this compound has contributed to the broader understanding of the pharmacology and toxicology of this important class of compounds. The lack of specific modern toxicological data for this compound highlights a potential area for future research, particularly in comparing its activity and safety profile with other cardiac glycosides. The historical methodologies, while archaic by today's standards, underscore the foundational experimental work that paved the way for modern pharmacology and drug development. This guide serves as a consolidated resource for researchers interested in the historical context and foundational science of this compound.

References

- 1. frontiersin.org [frontiersin.org]

- 2. The Genus Adonis as an Important Cardiac Folk Medicine: A Review of the Ethnobotany, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Glycosides and aglycons; this compound, the second strong cardiac glycoside from adonis vernalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Na+, K+-ATPase and digitalis action: dissociation from inotropic effects and its role in digitalis cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic and toxic plasma concentrations of digoxin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicokinetics and toxicodynamics of gonyautoxins after an oral toxin dose in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Digitoxin intoxication with lethal outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Digitalis Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 11. researchgate.net [researchgate.net]

The In Vitro Biological Activity of Adonitoxin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific in vitro biological activity data for Adonitoxin is limited. This guide summarizes the well-documented in vitro activities of closely related and structurally similar cardiac glycosides, primarily Digitoxin and Digoxin, to provide a representative understanding of the anticipated biological effects of this compound. The experimental protocols and signaling pathways described are generally applicable to cardiac glycosides as a class.

Introduction

This compound belongs to the cardenolide family of cardiac glycosides, a class of naturally occurring steroid derivatives with a long history of use in treating cardiac conditions.[1][2] Beyond their cardiotonic effects, recent research has highlighted the potent in vitro cytotoxic and anti-proliferative activities of cardiac glycosides against various cancer cell lines, sparking interest in their potential as anticancer agents.[2][3] The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane enzyme essential for maintaining cellular ion homeostasis.[1][4] Disruption of this pump's function in cancer cells triggers a cascade of downstream events, ultimately leading to cell death.[1] This document provides a technical overview of the in vitro biological activity of cardiac glycosides, using data from representative compounds to infer the likely properties of this compound.

Quantitative Data on In Vitro Cytotoxicity

The cytotoxic effects of cardiac glycosides have been quantified in numerous studies across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The following tables summarize representative IC50 values for Digitoxin and Digoxin.

Table 1: In Vitro Cytotoxicity of Digitoxin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |

| SKOV-3 | Ovarian Cancer | 400 | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 100 | Not Specified |

| H1299 | Non-Small Cell Lung Cancer | 120 | Not Specified |

| SH-SY5Y | Neuroblastoma | 34 ng/mL (~44.5 nM) | Not Specified |

| SK-N-AS | Neuroblastoma | 22 ng/mL (~28.8 nM) | Not Specified |

Data compiled from multiple sources.[2][5][6]

Table 2: In Vitro Cytotoxicity of Digoxin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |

| SKOV-3 | Ovarian Cancer | 250 | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 100 | Not Specified |

| H1299 | Non-Small Cell Lung Cancer | 120 | Not Specified |

| HeLa | Cervical Cancer | Not Specified | Not Specified |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |

Data compiled from multiple sources.[5][6][7]

Core Mechanism of Action and Signaling Pathways

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[2][4] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels.[4] This disruption of ion homeostasis is a central event that triggers multiple downstream signaling pathways, ultimately leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1]

Caption: Core signaling pathway of cardiac glycosides.

Recent studies have also elucidated the role of cardiac glycosides in modulating other critical cellular pathways, including the inhibition of transcription factors like NF-κB and HIF-1α, and the induction of immunogenic cell death.[8][9][10] The inhibition of TNF-α/NF-κB signaling, for instance, occurs by blocking the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.[9]

Experimental Protocols

The in vitro cytotoxic and anti-proliferative effects of cardiac glycosides are commonly assessed using a variety of established cell-based assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Test compound (e.g., this compound, dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Sterile 96-well microplates

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include vehicle-only controls.

-

Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of a solubilization buffer (e.g., DMSO) to each well.

-

Gently shake the plate to ensure complete dissolution of the crystals.[1]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for in vitro cytotoxicity testing.

Other Relevant In Vitro Assays

-

Colony Formation Assay: To assess the long-term effect of the compound on the ability of single cells to form colonies.[5]

-

Flow Cytometry for Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (e.g., G0/G1).[6]

-

Western Blotting: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways (e.g., Akt, ERK, Src).

-

Transwell Migration and Invasion Assays: To evaluate the impact of the compound on the metastatic potential of cancer cells.[5]

Conclusion

While direct in vitro data for this compound is not widely available, the extensive research on related cardiac glycosides like Digitoxin and Digoxin provides a strong foundation for understanding its likely biological activities. These compounds consistently demonstrate potent cytotoxic effects against a range of cancer cell lines at nanomolar concentrations. Their primary mechanism of action, the inhibition of the Na+/K+-ATPase, triggers a cascade of signaling events that ultimately lead to cell death and inhibition of proliferation. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of this compound and other cardiac glycosides as potential therapeutic agents. Further research is warranted to specifically characterize the in vitro bioactivity profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 5. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Adonitoxin on Cardiac Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonitoxin, a cardiac glycoside derived from plants of the Adonis genus, exerts a significant influence on the electrophysiological and contractile properties of cardiac muscle cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a focus on its interaction with the Na+/K+-ATPase pump. While quantitative data specific to this compound is limited in publicly available literature, this document synthesizes the well-established knowledge of closely related cardiac glycosides, such as digoxin (B3395198) and digitoxin, to provide a robust framework for understanding this compound's actions. Detailed experimental protocols for elucidating the precise quantitative effects of this compound are also presented, alongside visual representations of the key signaling pathways and experimental workflows to facilitate comprehension and future research.

Introduction

This compound is a cardenolide, a class of steroid-like compounds known for their potent effects on heart tissue. Historically, plant extracts containing cardiac glycosides have been used in traditional medicine for their cardiotonic properties. In modern pharmacology, these compounds are investigated for their potential therapeutic applications in conditions such as heart failure and certain cardiac arrhythmias. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cardiomyocyte membrane.[1] This guide delves into the intricate cellular and molecular consequences of this inhibition by this compound.

Mechanism of Action: The Na+/K+-ATPase Inhibition

The central mechanism of this compound's effect on cardiac muscle cells is its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[1] This enzyme actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process that requires ATP hydrolysis.

Signaling Pathway

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of events that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i), the primary driver of myocyte contraction.[1]

Caption: this compound's primary signaling pathway in cardiomyocytes.

The binding of this compound to the Na+/K+-ATPase pump leads to a rise in intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, causing it to operate in a reverse mode. Consequently, the exchanger extrudes less calcium and can even bring more calcium into the cell.[1] The resulting increase in cytosolic calcium enhances the uptake of calcium into the sarcoplasmic reticulum, leading to a greater release of calcium during subsequent action potentials and, therefore, a more forceful contraction of the heart muscle (positive inotropic effect).[2]

Quantitative Data on Cardiac Glycoside Effects

Table 1: Therapeutic and Toxic Concentrations of Digoxin

| Parameter | Concentration | Reference |

| Therapeutic Plasma Range | 0.5 - 2.0 ng/mL | [3] |

| Toxic Plasma Concentration | > 2.0 ng/mL | [1] |

| Arrhythmogenic Concentration (Acute Ingestion) | > 10 ng/mL | [4] |

| Arrhythmogenic Concentration (Chronic Toxicity) | > 4 ng/mL | [4] |

Table 2: Effects of Digoxin on Cardiac Function

| Parameter | Effect | Notes | Reference |

| Inotropy (Contractility) | Increased | Dose-dependent increase in contractile force. | [5] |

| Chronotropy (Heart Rate) | Decreased | Mediated by increased vagal tone. | [3] |

| Dromotropy (Conduction Velocity) | Decreased | Slows conduction through the atrioventricular node. | [3] |

| Arrhythmogenesis | Increased risk | Especially at toxic concentrations, can lead to various arrhythmias. | [6] |

Experimental Protocols

To determine the specific quantitative effects of this compound on cardiac muscle cells, a series of well-established experimental protocols can be employed.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity and the effects of compounds on the cardiac action potential.

Objective: To measure the effects of this compound on the action potential duration and ion currents in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) by enzymatic digestion.

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a tip resistance of 2-5 MΩ when filled with internal solution.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Data Acquisition: Record action potentials in current-clamp mode and specific ion currents (e.g., L-type Ca2+ current, Na+/K+ pump current) in voltage-clamp mode.

-

This compound Application: Perfuse the cells with increasing concentrations of this compound to determine its effects on action potential duration, resting membrane potential, and the amplitude and kinetics of relevant ion currents.

Caption: Workflow for patch-clamp analysis of this compound's effects.

Intracellular Calcium Imaging

This method allows for the direct visualization and quantification of changes in intracellular calcium concentration.

Objective: To measure the dose-dependent effect of this compound on intracellular calcium transients in cardiomyocytes.

Methodology:

-

Cell Preparation: Plate isolated cardiomyocytes on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Imaging Setup: Use a fluorescence microscope equipped with a high-speed camera or a confocal microscope.

-

Baseline Measurement: Record baseline calcium transients in response to electrical field stimulation.

-

This compound Application: Add increasing concentrations of this compound to the extracellular solution.

-

Data Analysis: Quantify changes in the amplitude, duration, and kinetics of the calcium transients.

Caption: Workflow for intracellular calcium imaging.

Na+/K+-ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of the Na+/K+-ATPase.

Objective: To determine the IC50 of this compound for the inhibition of Na+/K+-ATPase activity.

Methodology:

-

Membrane Preparation: Isolate cardiac membrane fractions rich in Na+/K+-ATPase.

-

Assay Reaction: Incubate the membrane preparation with ATP and a buffer containing Na+, K+, and Mg2+. The activity is measured as the rate of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Inhibition Measurement: Perform the assay in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).

Conclusion

This compound, as a member of the cardiac glycoside family, is presumed to exert its primary effects on cardiac muscle cells through the inhibition of the Na+/K+-ATPase. This action leads to a positive inotropic effect at therapeutic concentrations and a risk of arrhythmogenesis at toxic levels. While direct quantitative data for this compound remains elusive in the current body of scientific literature, the well-documented effects of related compounds like digoxin provide a strong predictive framework. The experimental protocols detailed in this guide offer a clear path for future research to precisely quantify the dose-response relationship, potency, and electrophysiological consequences of this compound on cardiomyocytes. Such data will be invaluable for a comprehensive understanding of its pharmacological profile and for guiding any potential therapeutic development.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. coreem.net [coreem.net]

- 3. med.libretexts.org [med.libretexts.org]

- 4. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]

- 5. Effect of digoxin on the heart in normal subjects: influence of isometric exercise and autonomic blockade: a noninvasive study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Adonitoxin's Role in Ion Channel Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonitoxin, a cardiac glycoside isolated from the plant Adonis vernalis, exerts its physiological effects primarily through the modulation of ion channels. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, with a focus on its interaction with the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) and the subsequent downstream effects on ion homeostasis and cellular function. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will utilize data from the extensively studied and structurally similar cardiac glycoside, digoxin, as a representative model. This document will detail the signaling pathways, present quantitative data on the inhibition of Na+/K+-ATPase and its consequences, and provide standardized experimental protocols for the investigation of these effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiac physiology.

Introduction

Cardiac glycosides are a class of naturally occurring compounds that have been used for centuries in the treatment of heart conditions.[1] this compound, a member of this family, is known for its cardiotonic properties, which stem from its ability to modulate the activity of key ion channels in cardiomyocytes. The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] Inhibition of this pump sets off a cascade of events that ultimately leads to an increase in intracellular calcium concentration, thereby enhancing myocardial contractility.[1]

Mechanism of Action: The Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the α-subunit of the Na+/K+-ATPase.[2] This inhibition disrupts the normal extrusion of three sodium ions from the cell in exchange for two potassium ions. The resulting increase in the intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger (NCX).[3] Consequently, the NCX, which typically extrudes calcium from the cell, operates in a reduced forward or even a reverse mode, leading to an accumulation of intracellular calcium.[1][4] This elevation in cytosolic calcium enhances the contractility of cardiac muscle by increasing the amount of calcium available for uptake into the sarcoplasmic reticulum and subsequent release during excitation-contraction coupling.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. The Na+-Ca2+ exchanger is essential for the action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cardiac glycosides on action potential characteristics and contractility in cat ventricular myocytes: role of calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Cardiac Glycosides: Adonitoxin in Focus

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed comparative analysis of Adonitoxin and other prominent cardiac glycosides. This whitepaper delves into the core structural features, biological activities, and experimental protocols associated with these potent cardiotonic steroids, providing a valuable resource for cardiovascular drug discovery and development.

The guide emphasizes a data-centric approach, presenting a structural comparison of this compound with well-known cardiac glycosides such as Digoxin, Digitoxin, Ouabain, and Lanatoside C. A key focus is the relationship between the molecular architecture of these compounds and their inhibitory effects on the Na+/K+-ATPase pump, the primary mechanism underlying their cardiotonic effects.

Structural Comparison of Selected Cardiac Glycosides

Cardiac glycosides share a common structural framework consisting of a steroid nucleus (aglycone) and one or more sugar moieties. The specific arrangement and nature of these components significantly influence the potency, toxicity, and pharmacokinetic properties of each compound.

Table 1: Structural and Physicochemical Properties of Selected Cardiac Glycosides

| Cardiac Glycoside | Molecular Formula | Molecular Weight ( g/mol ) | Aglycone | Sugar Moiety |

| This compound | C₂₉H₄₂O₁₀ | 550.64 | Adonitoxigenin | α-L-Rhamnose |

| Digoxin | C₄₁H₆₄O₁₄ | 780.94 | Digoxigenin | Tris-digitoxose |

| Digitoxin | C₄₁H₆₄O₁₃ | 764.95 | Digitoxigenin | Tris-digitoxose |

| Ouabain | C₂₉H₄₄O₁₂ | 584.65 | Ouabagenin | α-L-Rhamnose |

| Lanatoside C | C₄₉H₇₆O₂₀ | 985.12 | Digoxigenin | Glucose, Acetyl-digitoxose, 2x Digitoxose (B191001) |

This compound, derived from the plant Adonis vernalis, is characterized by its aglycone, adonitoxigenin, and a single rhamnose sugar. This is in contrast to Digoxin and Digitoxin, which possess a trisaccharide chain of digitoxose sugars. Lanatoside C is even more complex, featuring four sugar units. Ouabain, like this compound, has a single rhamnose sugar but a different aglycone, ouabagenin. These variations in the sugar moiety and the aglycone structure are critical determinants of their interaction with the Na+/K+-ATPase enzyme.

Comparative Biological Activity

The primary therapeutic and toxic effects of cardiac glycosides stem from their ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility. The potency of this inhibition is a key parameter for comparing these compounds.

Table 2: Comparative Biological Activity of Selected Cardiac Glycosides

| Cardiac Glycoside | Na+/K+-ATPase Inhibition IC₅₀ | Lethal Dose (LD₅₀) |

| This compound | Data not available in the searched literature. | Data not available in the searched literature. |

| Digoxin | ~164 nM (MDA-MB-231 cells)[1], 40 nM (A549 cells)[1], 0.17 µM (Vero cells)[2] | 28.27 mg/kg (Oral, Rat)[2], 17.78 mg/kg (Oral, Mouse)[2] |

| Digitoxin | IC₅₀ < 0.5 µM (HT-29 and MDA-MB-231 cells)[3] | 4.95 mg/kg (Oral, Mouse) |

| Ouabain | 89 nM (MDA-MB-231 cells)[1], 17 nM (A549 cells)[1], 0.08 µM (Vero cells) | 5 mg/kg (Oral, Mouse) |

| Lanatoside C | 0.19 µM (Dengue virus in HuH-7 cells) | 7 mg/kg (Intraperitoneal, Mouse) |

Note: IC₅₀ and LD₅₀ values can vary depending on the experimental conditions and cell lines or animal models used.

Signaling Pathway of Cardiac Glycosides

The interaction of a cardiac glycoside with the α-subunit of the Na+/K+-ATPase initiates a cascade of intracellular events. The following diagram illustrates this critical signaling pathway.

Caption: Signaling pathway of cardiac glycosides leading to increased cardiac contractility.

Experimental Protocols

To facilitate further research and comparative studies, this guide provides detailed methodologies for key experiments.

Protocol for Extraction and Purification of Cardiac Glycosides from Plant Material

This protocol outlines a general procedure for the isolation of cardiac glycosides from plant sources.

Caption: General experimental workflow for the extraction and purification of cardiac glycosides.

Methodology:

-

Plant Material Preparation: Fresh plant material is dried to prevent enzymatic degradation of the glycosides. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically ethanol or methanol, which can be aqueous mixtures. This can be done through maceration, percolation, or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., water and chloroform) to separate compounds based on their polarity. Cardiac glycosides will partition into the organic phase.

-

Column Chromatography: The partially purified extract is subjected to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. Elution with a gradient of solvents separates the different glycosides.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to isolate individual glycosides with high purity.

-

Crystallization: The purified glycoside can be crystallized from a suitable solvent to obtain a highly pure solid.

-

Protocol for Na+/K+-ATPase Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

References

- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Adonitoxin Extraction and Purification from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonitoxin is a potent cardiac glycoside found in plants of the Adonis genus, most notably Adonis vernalis and Adonis amurensis.[1][2] Like other cardiac glycosides, this compound exhibits cardiotonic properties, leading to its historical use in folk medicine for treating heart conditions.[1][3] The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells, which leads to an increase in intracellular calcium and, consequently, enhanced cardiac contractility.[4] The unique pharmacological profile of this compound makes it a molecule of interest for further research and potential drug development.

These application notes provide a detailed overview of the extraction and purification of this compound from plant sources, offering comprehensive protocols for laboratory-scale isolation.

Plant Material

The primary plant sources for this compound are species of the Adonis genus (family Ranunculaceae). Adonis vernalis, commonly known as spring pheasant's eye, is a well-documented source of this compound.[1][5] For optimal yield of cardiac glycosides, the aerial parts of the plant should be harvested during the full flowering stage.[6] Proper identification of the plant material is crucial to avoid toxic look-alikes.

Extraction of this compound

The extraction process is designed to efficiently remove cardiac glycosides from the plant matrix. Based on optimization studies for Adonis vernalis, the following protocol is recommended for maximizing the yield of total cardiac glycosides, including this compound.[1][7]

Experimental Protocol: Maceration Extraction

-

Preparation of Plant Material:

-

Extraction Procedure:

-

Place 100 g of the powdered plant material into a suitable flask.

-

Add 1000 mL of 70% ethanol (B145695) (optimal raw material to extractant ratio of 1:10).[1][7]

-

Seal the flask and macerate for 24 hours at room temperature with constant stirring using a magnetic stirrer.[1]

-

After 24 hours, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant debris.

-

Collect the filtrate (the ethanolic extract).

-

To ensure maximum extraction, the remaining plant material can be subjected to a second round of maceration with fresh solvent.

-

Combine the filtrates from all extraction cycles.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Purification of this compound

The crude extract contains a complex mixture of compounds, including other cardiac glycosides, flavonoids, and chlorophyll. A multi-step purification process is required to isolate this compound.

Purification Workflow Diagram

Caption: A generalized workflow for the purification of this compound from a crude plant extract.

Experimental Protocol: Purification

Step 1: Solvent-Solvent Partitioning (Defatting)

This step aims to remove non-polar compounds like fats and chlorophyll.

-

Resuspend the crude extract in a 50% methanol-water solution.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of n-hexane (a non-polar solvent).

-

Shake the funnel vigorously and then allow the layers to separate.

-

The upper n-hexane layer will contain the non-polar impurities. The lower aqueous methanol (B129727) layer will contain the more polar cardiac glycosides.

-

Drain the lower aqueous methanol layer and repeat the extraction with fresh n-hexane two more times to ensure complete removal of non-polar compounds.

-

Collect the final aqueous methanol fraction and concentrate it using a rotary evaporator to remove the methanol.

Step 2: Silica (B1680970) Gel Column Chromatography

This is a primary chromatographic step to separate different classes of compounds based on their polarity.

-

Column Packing:

-

Prepare a slurry of silica gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate (B1210297) mixture).

-

Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Adsorb the concentrated, defatted extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

-

Carefully layer this powder on top of the packed silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% chloroform).

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as methanol (e.g., starting with 1% methanol in chloroform and gradually increasing to 10-20% methanol).

-

Collect fractions of the eluate continuously.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (if applicable) or by spraying with a suitable reagent (e.g., a solution of 10% sulfuric acid in ethanol followed by heating) which can detect cardiac glycosides.

-

Pool the fractions that contain the compound with the Rf value corresponding to this compound (a reference standard is highly beneficial here).

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of this compound to a high degree of purity.

-

Sample Preparation:

-

Dissolve the pooled, concentrated fractions from the column chromatography step in the initial mobile phase for HPLC.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of cardiac glycosides.[2]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[2] A typical starting condition could be 30% acetonitrile in water, increasing to 70% acetonitrile over 30-40 minutes. The mobile phase should be acidified slightly (e.g., with 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at 220-230 nm is suitable for cardiac glycosides.[2]

-

-

Fraction Collection:

-

Inject the prepared sample onto the HPLC system.

-

Collect the peak corresponding to the retention time of this compound. An analytical HPLC run with a pure standard is invaluable for determining the correct retention time.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

The purified this compound can be lyophilized to obtain a dry powder.

-

Step 4: Purity Assessment and Characterization

The purity of the isolated this compound should be confirmed using analytical HPLC. The identity and structure can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9][10]

Quantitative Data

The following table provides an illustrative example of the purification of this compound from 100 g of dried Adonis vernalis. The values are representative and may vary depending on the specific plant material and experimental conditions.

| Purification Step | Total Weight/Volume | This compound Concentration (mg/g or mg/mL) | Total this compound (mg) | Purity (%) | Yield (%) |

| Dried Plant Material | 100 g | 0.5 (estimated) | 50 | 0.5 | 100 |

| Crude 70% Ethanol Extract | 10 g | 4.5 | 45 | 4.5 | 90 |

| Defatted Extract | 5 g | 8.0 | 40 | 8.0 | 80 |

| Pooled Silica Gel Fractions | 500 mg | 60 | 30 | 60 | 60 |

| Purified this compound (Post-HPLC) | 20 mg | 980 | 19.6 | >98 | 39.2 |

Signaling Pathway

Diagram of Cardiac Glycoside Action

Caption: Mechanism of action of this compound on a cardiac muscle cell.

References

- 1. Making sure you're not a bot! [savearchive.zbw.eu]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. media.neliti.com [media.neliti.com]